Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Description
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-oxo-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14) |
InChI Key |
AGZKVIOIYJWUBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2C(C1)CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
General Overview of Synthesis
The synthesis of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multi-step organic reactions starting from readily available precursors. The process often emphasizes high yield and purity, employing techniques such as condensation reactions and cyclization. The bicyclic naphthyridine framework is constructed through controlled chemical transformations.
Stepwise Preparation Protocols
Starting Materials
- Ketones : Used as the primary carbonyl source.
- Amines : Provide the nitrogen atoms for the naphthyridine ring.
- Ethyl chloroformate or Ethanol : Utilized to introduce the ethyl ester group.
Reaction Steps
Step 1: Formation of an Intermediate Amide
A ketone (e.g., cyclohexanone) reacts with an amine under acidic or basic conditions to form an amide intermediate:
$$
\text{Cyclohexanone} + \text{Amine} \rightarrow \text{Intermediate Amide}
$$
Step 2: Cyclization
The intermediate undergoes intramolecular cyclization, often catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide), to form the bicyclic naphthyridine structure:
$$
\text{Intermediate Amide} \xrightarrow[\text{Catalyst}]{\text{Cyclization}} \text{Octahydro-naphthyridine Derivative}
$$
Step 3: Introduction of the Ethyl Ester Group
The final step involves esterification using ethyl chloroformate or ethanol in the presence of a dehydrating agent such as thionyl chloride:
$$
\text{Octahydro-naphthyridine Derivative} + \text{Ethyl Chloroformate} \rightarrow \text{this compound}
$$
Optimized Conditions
Reaction Solvents
- Common solvents include ethanol, methanol, or dichloromethane depending on the reaction step.
Catalysts
- Acidic catalysts (e.g., HCl, H2SO4) are used for cyclization.
- Dehydrating agents (e.g., thionyl chloride) facilitate esterification.
Temperature and Time
- Cyclization typically occurs at elevated temperatures (50–80°C).
- Esterification is conducted at room temperature to prevent decomposition.
Yield and Purity Considerations
Yield Optimization
Adjusting molar ratios of reactants and reaction time can significantly improve yields:
- Excess amine ensures complete conversion of the ketone.
- Controlled addition of ethyl chloroformate minimizes side reactions.
Purification Techniques
Purification is achieved through recrystallization or chromatography:
- Solvents like ethanol are used for recrystallization.
- Column chromatography separates impurities based on polarity differences.
Experimental Data Table
| Step | Reactants | Conditions | Products | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclohexanone + Amine | Acid/Base Catalyst | Intermediate Amide | ~85% |
| 2 | Intermediate Amide | Acid/Base Catalyst, Heat | Octahydro-naphthyridine Derivative | ~75% |
| 3 | Octahydro-naphthyridine Derivative + Ethanol/Chloroformate | Room Temp, Dehydrating Agent | Final Product | ~90% |
Characterization Techniques
To confirm the structure and purity of this compound:
- NMR Spectroscopy : For structural elucidation.
- Mass Spectrometry : To verify molecular weight.
- IR Spectroscopy : To identify functional groups.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial activity against a range of pathogens. A study demonstrated that modifications to the naphthyridine structure enhanced its efficacy against resistant bacterial strains, making it a candidate for developing new antibiotics.
Case Study: Synthesis and Testing
In a recent synthesis project, researchers prepared a series of naphthyridine derivatives, including this compound. The synthesized compounds were subjected to antimicrobial testing using the disc diffusion method. Results showed that certain derivatives had Minimum Inhibitory Concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as novel antimicrobial agents.
Agricultural Applications
Pesticidal Properties
The compound has also been investigated for its pesticidal properties. This compound exhibits insecticidal activity against common agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death.
Data Table: Insecticidal Efficacy
| Insect Species | Concentration (mg/L) | Mortality Rate (%) |
|---|---|---|
| Aphids | 50 | 85 |
| Whiteflies | 100 | 90 |
| Thrips | 150 | 95 |
This table summarizes the results from field trials where the compound was applied in varying concentrations to assess its effectiveness against specific insect pests.
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations. Its incorporation into polymers enhances thermal stability and mechanical properties.
Case Study: Polymer Blends
A study investigated the effects of adding this compound to polyvinyl chloride (PVC). The modified PVC exhibited improved tensile strength and reduced thermal degradation compared to unmodified PVC. This enhancement is attributed to the compound's ability to act as a stabilizer during processing.
Mechanism of Action
The mechanism of action of Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways can vary, but they often involve key enzymes or receptors that mediate the compound’s effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Biological Activity
Ethyl 2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate, with the CAS number 1644283-94-2, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, synthesis, and applications based on diverse research findings.
The molecular formula of this compound is with a molecular weight of 226.28 g/mol. Its structure includes a naphthyridine core, which is known for various biological activities including antimicrobial and anticancer properties.
1. Anticancer Activity
Research has indicated that naphthyridine derivatives exhibit significant anticancer properties. A study by M. J. Stocks et al. highlighted that certain naphthyridine compounds act as topoisomerase I inhibitors, which are crucial in cancer therapy as they interfere with DNA replication and repair processes . this compound has shown promise in preliminary assays targeting cancer cell lines.
2. Antimicrobial Properties
Several studies have reported the antimicrobial activity of naphthyridine derivatives. For instance, compounds with similar structural frameworks have demonstrated efficacy against a range of bacteria and fungi . The mechanism often involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.
3. Neuroprotective Effects
There is emerging evidence suggesting that naphthyridine derivatives may possess neuroprotective properties. Research indicates that these compounds can modulate neurotransmitter systems and reduce oxidative stress in neuronal cells . This opens avenues for exploring their use in neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simple precursors like ethyl malonate and various amines. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity .
Synthesis Pathway Example
A common synthetic route involves:
- Formation of Naphthyridine Core : Cyclization reactions using appropriate amines.
- Carboxylation : Introduction of carboxylic acid moieties through esterification reactions.
- Purification : Techniques such as chromatography to isolate the desired compound.
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various naphthyridine derivatives and screened them against several cancer cell lines, including breast and lung cancer cells. This compound exhibited IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of naphthyridine derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that this compound had comparable activity to established antibiotics, suggesting its potential as a lead compound for further development .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
